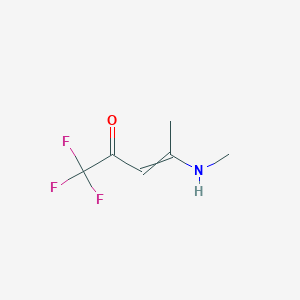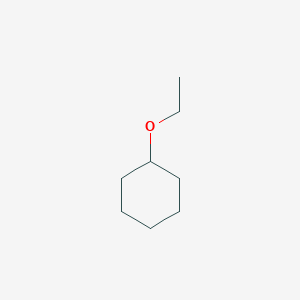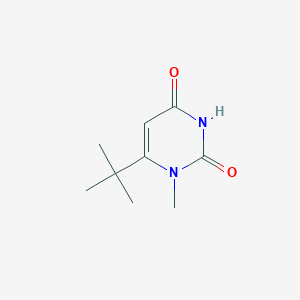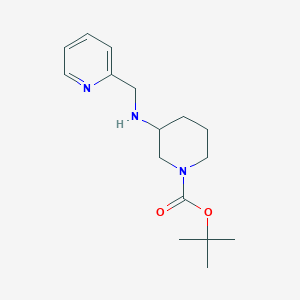
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is a chemical compound with the molecular formula C11H18O6. It is also known by other names such as diethyl 3-(acetyloxy)pentanedioate. This compound is an ester derivative of pentanedioic acid and is characterized by the presence of an acetyloxy group and two ethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(acetyloxy)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanedioic acid+2Ethanol→Pentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where pentanedioic acid and ethanol are reacted in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the acetyloxy group and has different reactivity and applications.
Pentanedioic acid, 3-oxo-, diethyl ester: Contains a keto group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in organic synthesis and drug development.
Propiedades
Número CAS |
91967-12-3 |
|---|---|
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
diethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3 |
Clave InChI |
RNPAWUKUCAUYNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


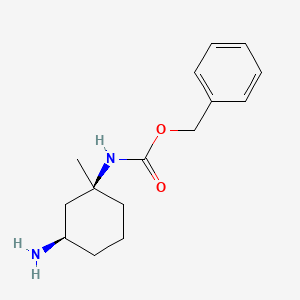

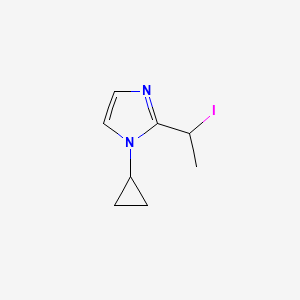
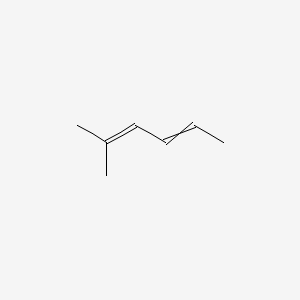
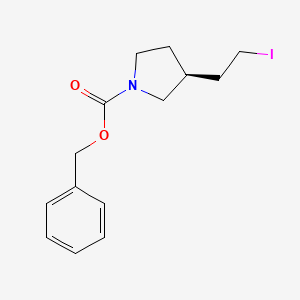
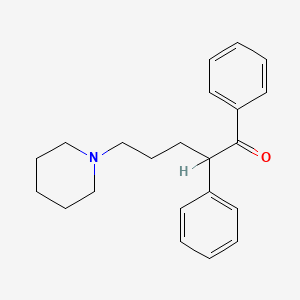
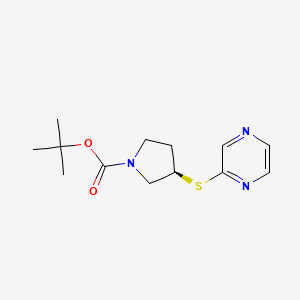
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
